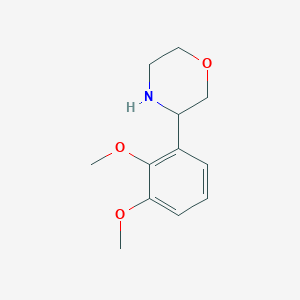
3-(2,3-Dimethoxyphenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dimethoxyphenyl)morpholine: is an organic compound that features a morpholine ring substituted with a 2,3-dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Dimethoxyphenyl)morpholine typically involves the reaction of 2,3-dimethoxyphenylamine with an appropriate morpholine derivative. One common method is the nucleophilic substitution reaction where 2,3-dimethoxyphenylamine reacts with epoxide derivatives of morpholine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the industrial synthesis.
化学反应分析
Types of Reactions: 3-(2,3-Dimethoxyphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups present in the compound.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Nitrated, sulfonated, or halogenated derivatives.
科学研究应用
Chemistry: In chemistry, 3-(2,3-Dimethoxyphenyl)morpholine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the morpholine ring, which is known to interact with various biological receptors.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or neuroprotective effects, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the synthesis of polymers, resins, and other advanced materials.
作用机制
The mechanism of action of 3-(2,3-Dimethoxyphenyl)morpholine involves its interaction with specific molecular targets in biological systems. The morpholine ring can interact with various receptors, enzymes, and ion channels, modulating their activity. The 2,3-dimethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
3-(2,3-Dimethoxyphenyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)pyrrolidine: Contains a pyrrolidine ring instead of a morpholine ring.
3-(2,3-Dimethoxyphenyl)tetrahydrofuran: Features a tetrahydrofuran ring instead of a morpholine ring.
Comparison: 3-(2,3-Dimethoxyphenyl)morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to its analogs with different ring structures. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
1211539-79-5 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
3-(2,3-dimethoxyphenyl)morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-5-3-4-9(12(11)15-2)10-8-16-7-6-13-10/h3-5,10,13H,6-8H2,1-2H3 |
InChI 键 |
CRSIHVDZBIILBE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1OC)C2COCCN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzo[d]thiazol-2-ylmethanesulfonamide](/img/structure/B13610331.png)
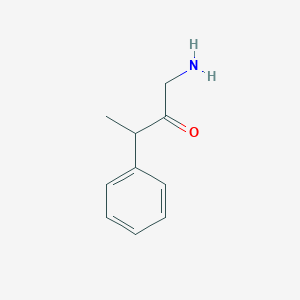
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
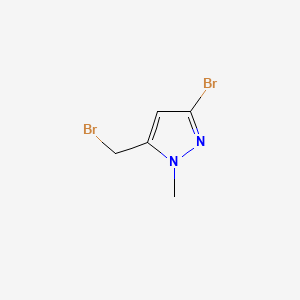
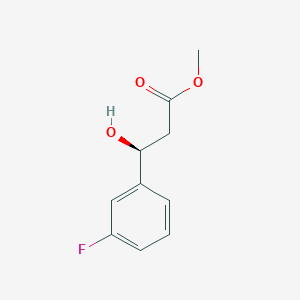
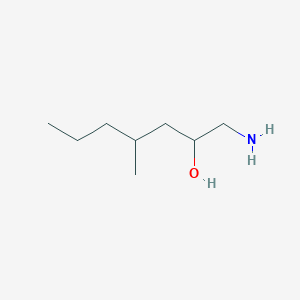
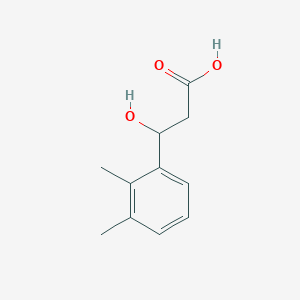
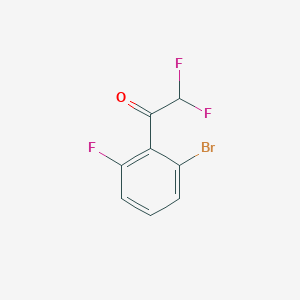
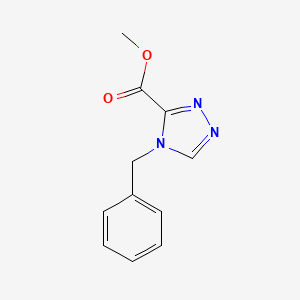
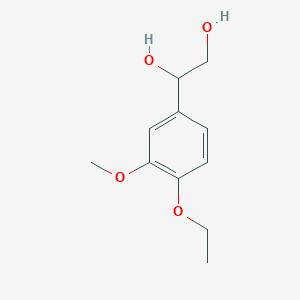
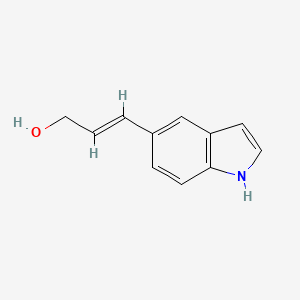
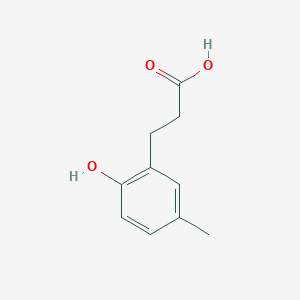
![3-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}-N-methylbenzamide](/img/structure/B13610410.png)

